molecular formula C26H25N3O4 B145622 N-Desmethyl-N-cyclopentyl tadalafil CAS No. 171596-32-0

N-Desmethyl-N-cyclopentyl tadalafil

Cat. No.: B145622
CAS No.: 171596-32-0
M. Wt: 443.5 g/mol
InChI Key: PWUCUSITNKSTMS-CJFMBICVSA-N
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Description

N-Desmethyl-N-cyclopentyl tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the removal of a methyl group and the addition of a cyclopentyl group, which may alter its pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The demethylation process can be catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of N-Desmethyl-N-cyclopentyl tadalafil follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl-N-cyclopentyl tadalafil undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

N-Desmethyl-N-cyclopentyl tadalafil has several scientific research applications:

Mechanism of Action

N-Desmethyl-N-cyclopentyl tadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which promotes smooth muscle relaxation and vasodilation. The compound’s molecular targets include PDE5 enzymes found in the corpus cavernosum of the penis and vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

    Tadalafil: The parent compound, known for its long duration of action and high selectivity for PDE5.

    Sildenafil: Another PDE5 inhibitor with a shorter half-life and different pharmacokinetic profile.

    Vardenafil: Similar to sildenafil but with a slightly longer duration of action.

Uniqueness

N-Desmethyl-N-cyclopentyl tadalafil is unique due to its structural modifications, which may result in different pharmacokinetic properties compared to its parent compound, tadalafil. These modifications can potentially lead to variations in absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUCUSITNKSTMS-CJFMBICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104840
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-32-0
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyl-N-cyclopentyl tadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL-N-CYCLOPENTYL TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M74424KVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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